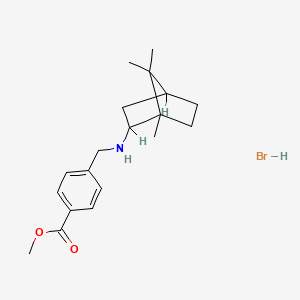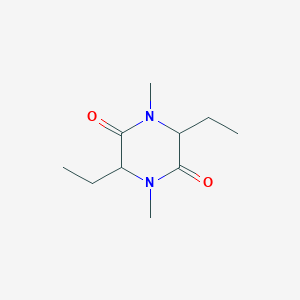
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two ethyl and two methyl substituents on the piperazine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazines, while substitution reactions can introduce various functional groups, leading to a wide range of piperazine derivatives.
Applications De Recherche Scientifique
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Piperazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some piperazine derivatives are used in pharmaceuticals for their therapeutic effects.
Industry: This compound can be used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of ethyl and methyl groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be compared with other piperazine derivatives such as:
2,5-Piperazinedione: Lacks the ethyl and methyl substituents, leading to different chemical properties and reactivity.
3,6-Dimethyl-2,5-piperazinedione: Similar structure but without the ethyl groups, which can affect its biological activity and chemical behavior.
1,4-Dimethylpiperazine-2,3-dione: Another related compound with different substitution patterns, leading to unique properties.
Propriétés
Numéro CAS |
35727-24-3 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3,6-diethyl-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-5-7-9(13)12(4)8(6-2)10(14)11(7)3/h7-8H,5-6H2,1-4H3 |
Clé InChI |
VSBICKSSVFFDSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(C(=O)N1C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
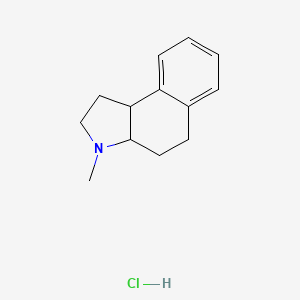
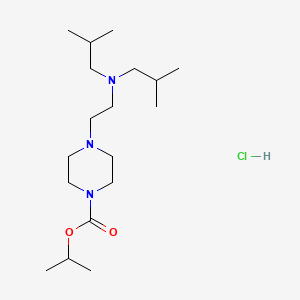
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
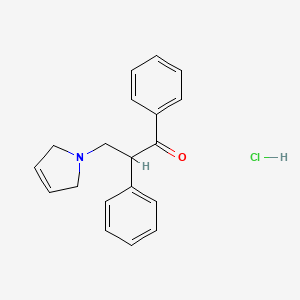
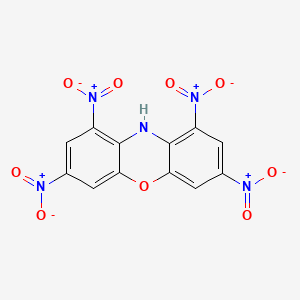
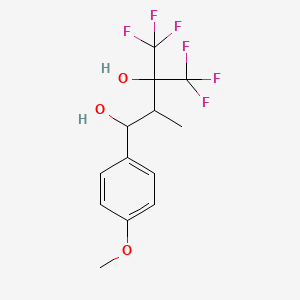

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
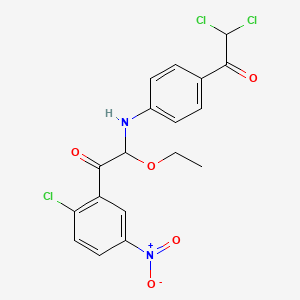
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
